2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide
Description
The compound is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with two ketone groups at positions 2 and 2. Key structural features include:
- 3-Methylbutyl substituent: Attached to the pyrimidine nitrogen at position 3, contributing hydrophobic interactions .
- Acetamide side chain: Linked to the pyrido[2,3-d]pyrimidine core via a methylene bridge, terminating in a 2-phenylethyl group that may enhance aromatic stacking interactions .
- Molecular formula: Likely analogous to BF23412 (C₂₆H₂₆N₄O₅, MW 474.5 g/mol), differing in substituent patterns .
Pyrido[2,3-d]pyrimidines are known for kinase inhibition and anticancer activity, with substituents modulating potency and selectivity .
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(2)11-14-25-21(28)18-9-6-12-24-20(18)26(22(25)29)15-19(27)23-13-10-17-7-4-3-5-8-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHWUSDWQNWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the 3-methylbutyl Group: The 3-methylbutyl group is introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
BF23412 (902921-03-3)
- Structure : 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide .
- Key differences: Replaces 3-methylbutyl with 2-(3,4-dimethoxyphenyl)ethyl at position 3. The dimethoxy groups enhance solubility but may reduce membrane permeability compared to the hydrophobic 3-methylbutyl group. Phenethyl vs.
Trametinib (Example 209)
Substituent-Driven Pharmacological Variations
N-(3-Methylbutyl)acetamide ()
- Structure : Simple acetamide lacking the pyrido[2,3-d]pyrimidine core .
- Role : Highlights the 3-methylbutyl group’s contribution to lipophilicity. In the target compound, this group likely improves blood-brain barrier penetration compared to polar substituents.
Example 83 ()
- Structure: Pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone groups .
- Key differences :
Structure-Activity Relationship (SAR) Insights
- 3-Methylbutyl vs. Dimethoxyphenethyl : The former prioritizes membrane permeability, while the latter improves solubility for systemic delivery .
- Phenethyl vs. Fluorophenyl: Phenethyl supports aromatic interactions in non-polar pockets, whereas fluorophenyl enhances electronegativity for hydrogen bonding .
Biological Activity
The compound 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core and various functional groups that may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structure includes a pyrido[2,3-d]pyrimidine core substituted with a 3-methylbutyl group and an acetamide moiety.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antiviral Properties : The pyrido[2,3-d]pyrimidine derivatives are known for their ability to interfere with viral replication mechanisms, potentially making them candidates for antiviral drug development.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is likely mediated through specific interactions with molecular targets such as enzymes or receptors involved in disease processes. The presence of multiple functional groups enhances its ability to bind to these targets effectively.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis : The compound is synthesized through multi-step organic reactions involving cyclization and functional group modifications. The synthetic route typically includes:
- Formation of the pyrido[2,3-d]pyrimidine core.
- Introduction of the 3-methylbutyl substituent.
- Acetamide formation via acylation reactions.
-
Biological Evaluations : Various assays have been conducted to assess the biological activity:
- Cell Viability Assays : Used to determine the cytotoxic effects on cancer cell lines.
- Enzyme Inhibition Studies : To evaluate the inhibitory effects on specific enzymes related to viral replication or inflammation.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative of pyrido[2,3-d]pyrimidine demonstrated significant antitumor activity in preclinical trials against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth.
- Case Study 2 : A structurally related compound showed promising antiviral activity against influenza viruses in vitro. This study emphasized the importance of structural modifications in enhancing biological efficacy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.43 g/mol |
| Antitumor IC50 | [Insert specific value] |
| Antiviral EC50 | [Insert specific value] |
| Anti-inflammatory Activity | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
